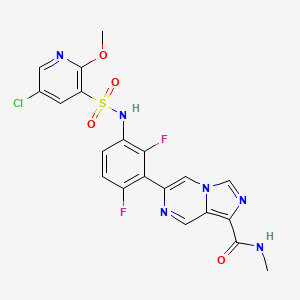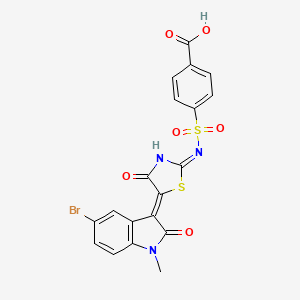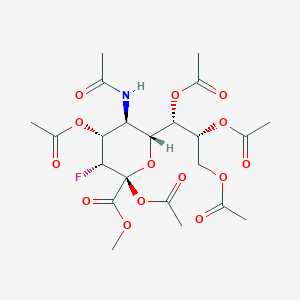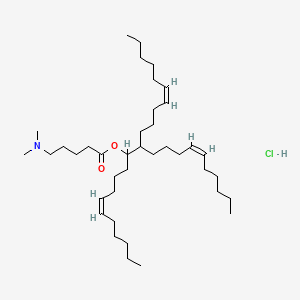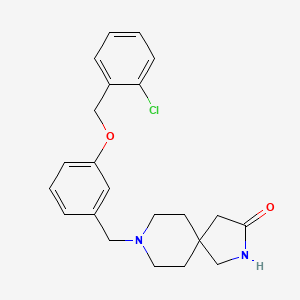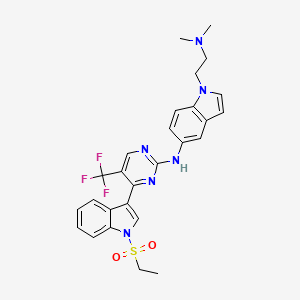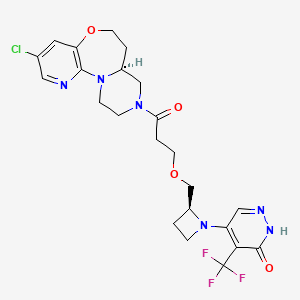
d-Laserpitin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
d-Laserpitin is a natural pyranocoumarin compound with notable anxiolytic activity. It is primarily isolated from the fruits of Seseli devenyense Simonk, a plant belonging to the Apiaceae family . The molecular formula of this compound is C19H20O6, and it has a molecular weight of 344.36 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: d-Laserpitin can be synthesized through various organic synthesis methods. One common approach involves the use of liquid-liquid chromatography for isolation from plant sources . The synthetic route typically includes the esterification of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as Seseli devenyense Simonk. The extraction process includes solvent extraction followed by purification using chromatographic techniques . The compound is then crystallized to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: d-Laserpitin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different functional groups.
Substitution: Substitution reactions can introduce new substituents into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.
Major Products:
Scientific Research Applications
d-Laserpitin has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard and synthetic precursor in organic chemistry research.
Biology: Investigated for its anxiolytic activity and potential effects on neurological diseases.
Medicine: Explored for its potential therapeutic effects in treating anxiety and other neurological disorders.
Mechanism of Action
The mechanism of action of d-Laserpitin involves its interaction with specific molecular targets and pathways in the body. It exerts its anxiolytic effects by modulating neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) system . This compound binds to GABA receptors, enhancing the inhibitory effects of GABA and reducing anxiety .
Comparison with Similar Compounds
d-Laserpitin is unique among pyranocoumarins due to its specific anxiolytic activity. Similar compounds include:
- cis-Khellactone (CAS#15645-11-1)
- (+)-Praeruptorin A (CAS#73069-27-9)
- Praeruptorin D (CAS#73069-28-0)
- Praeruptorin E (CAS#78478-28-1)
- (+)-Pteryxin (CAS#13161-75-6)
These compounds share structural similarities with this compound but differ in their specific functional groups and pharmacological properties . This compound’s unique anxiolytic activity sets it apart from these related compounds.
Properties
Molecular Formula |
C19H20O6 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
[(9S,10S)-9-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C19H20O6/c1-5-10(2)18(22)24-16-14-12(25-19(3,4)17(16)21)8-6-11-7-9-13(20)23-15(11)14/h5-9,16-17,21H,1-4H3/b10-5-/t16-,17-/m0/s1 |
InChI Key |
QPLSCFLMIOADPA-LNUYWUECSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1[C@@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)O |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


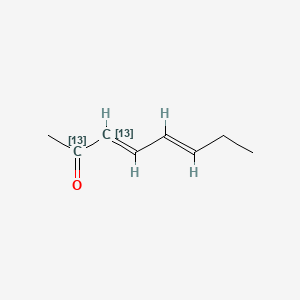
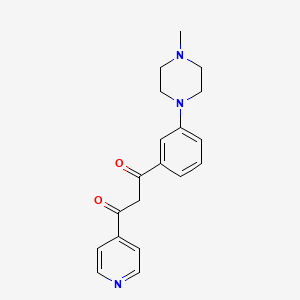

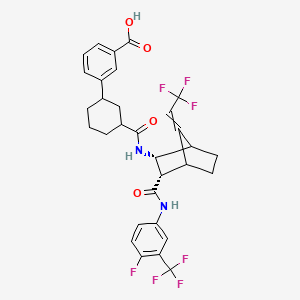
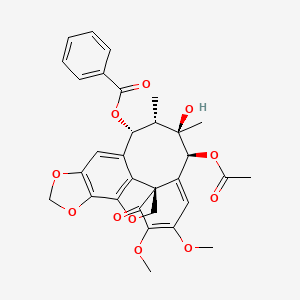
![1-[4-(phenylcarbamoyl)phenyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide](/img/structure/B15137501.png)
